3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(Naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a fused bicyclic structure. Its core consists of an imidazolidine-2,4-dione (hydantoin) ring linked to an azetidine moiety substituted with a naphthalene-1-carbonyl group. The imidazolidine-2,4-dione scaffold is known for its bioactivity in medicinal chemistry, particularly in anticonvulsant and antimicrobial applications .
Properties
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-8-18-17(23)20(15)12-9-19(10-12)16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZDYIOHISKUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthalene-1-carbonyl Azetidine Intermediate: This step involves the reaction of naphthalene-1-carbonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Cyclization to Form Imidazolidine-2,4-dione: The intermediate is then reacted with a suitable reagent, such as urea or thiourea, to form the imidazolidine-2,4-dione ring. This step often requires heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It can be incorporated into polymers or other materials to improve their performance.
Biological Research: The compound can be used as a probe to study biological processes and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Mechanism of Action
The mechanism of action of 3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. The compound’s structure allows it to form specific interactions with its targets, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogs
3-(Azetidin-3-yl)imidazolidine-2,4-dione (Base Compound)
- Structure : Lacks the naphthalene-1-carbonyl group.
- Properties : Reduced lipophilicity (logP ≈ 0.5) compared to the naphthalene-substituted derivative.
3-[1-(Benzoyl)azetidin-3-yl]imidazolidine-2,4-dione
- Structure : Benzoyl group replaces naphthalene-1-carbonyl.
- Comparison :
- Lipophilicity : Lower (logP ≈ 2.1) due to smaller aromatic substituent.
- Synthetic Yield : Higher (~75%) in benzoylation reactions compared to naphthalene derivatives (~60%), attributed to steric hindrance in the latter .
- Bioactivity : Benzoyl analogs show weaker inhibition of cyclooxygenase-2 (COX-2) in vitro, suggesting the naphthalene group enhances target engagement.
Naphthalene-Substituted Analogs
3-(Naphthalene-1-carbonyl)-9-pentyl-9H-carbazole
- Structure : Carbazole core with naphthalene-1-carbonyl and pentyl substituents.
- Comparison :
- Solubility : Lower aqueous solubility (<0.01 mg/mL) due to extended aromaticity, whereas the hydantoin derivative exhibits moderate solubility (0.1 mg/mL) via hydrogen bonding .
- Applications : Carbazole derivatives are explored as organic semiconductors, while the hydantoin analog is prioritized for pharmaceutical applications.
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Structure: Enone system with naphthalen-2-yl and pyridinyl groups.
- Comparison: Synthesis: Utilizes Fe₂O₃@SiO₂/In₂O₃ catalysts for higher regioselectivity (>90%), whereas the target compound’s synthesis likely requires peptide coupling reagents (e.g., EDC/HOBt) for azetidine functionalization . Reactivity: The enone moiety undergoes Michael additions, contrasting with the hydantoin core’s stability under basic conditions.
Azetidine-Containing Derivatives
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate
- Structure: Nitroimidazole core with azetidine-like hydroxypropanoate side chain.
- Comparison :
Discussion
The naphthalene-1-carbonyl group in the target compound significantly enhances lipophilicity and target affinity compared to benzoyl or unsubstituted analogs. However, synthetic challenges (e.g., lower yields due to steric bulk) highlight the need for optimized coupling protocols. Structural analogs with carbazole or nitroimidazole cores diverge in applications, underscoring the hydantoin scaffold’s versatility in drug design. Further studies on pharmacokinetics and toxicity profiling are warranted to advance this compound toward preclinical development.
Biological Activity
3-[1-(Naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 258.28 g/mol
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antiproliferative Effects : It has shown potential in reducing cell proliferation in cancer cell lines.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of imidazolidine derivatives, including those similar to our compound. The findings indicated that these compounds could induce apoptosis through both extrinsic and intrinsic pathways in HeLa cells, suggesting a promising avenue for cancer therapy.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of imidazolidine showed significant antibacterial activity against various strains of bacteria. The compound exhibited an IC value indicating effective inhibition at low concentrations.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into their biological activities:
- Antiproliferative Studies : Compounds structurally related to this compound were tested against multiple cancer cell lines (A549, HepG2, MCF-7). Results indicated varying degrees of efficacy with some derivatives showing lower IC values than established treatments like irinotecan .
- Molecular Docking Studies : Computational studies have suggested that these compounds can form stable complexes with target enzymes, enhancing their potential as therapeutic agents .
Q & A
Q. What are the key synthetic pathways for 3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine and imidazolidine-2,4-dione components. Critical steps include:
- Coupling reactions between naphthalene-1-carbonyl chloride and the azetidine moiety under anhydrous conditions.
- Ring-closure reactions to form the imidazolidine-2,4-dione core, often using reagents like Lawesson’s reagent or condensation agents. Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve yield by stabilizing intermediates .
- Temperature control : Reflux conditions (80–120°C) enhance reaction rates but require careful monitoring to avoid side products .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Analyze proton and carbon environments to verify the naphthalene, azetidine, and imidazolidine-2,4-dione moieties. Planarity of the imidazolidine ring is confirmed via coupling constants .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances in the solid state .
- Mass spectrometry : Validate molecular weight (e.g., m/z = 326.37 for C₁₇H₁₄N₂O₃S analogs) and detect isotopic patterns .
Q. What are the primary biological targets associated with this compound?
The compound’s thiazolidinedione (TZD)-like core suggests interactions with peroxisome proliferator-activated receptors (PPAR-γ) , modulating glucose metabolism and insulin sensitivity. Additional targets may include:
- Enzymes : Inhibition of kinases or dehydrogenases due to the naphthalene moiety’s hydrophobic interactions .
- Apoptotic pathways : Potential anticancer activity via caspase activation, as seen in structurally related TZDs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Comparative studies of analogs reveal:
| Substituent | Biological Activity | Mechanism |
|---|---|---|
| Naphthalene-1-carbonyl | Enhanced PPAR-γ binding | Hydrophobic stacking with receptor pockets |
| Azetidine ring | Improved metabolic stability | Reduced cytochrome P450-mediated oxidation |
| Imidazolidine-2,4-dione | Anticancer activity | Induction of ROS-dependent apoptosis |
| Methodology : |
- Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina .
- SAR studies : Synthesize analogs with modified substituents (e.g., phenyl vs. pyridyl) and compare IC₅₀ values .
Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies:
- Standardized assays : Use cell lines with consistent PPAR-γ expression levels (e.g., 3T3-L1 adipocytes) .
- HPLC purity verification : Ensure ≥98% compound purity before testing .
- Statistical analysis : Apply ANOVA or t-tests to compare replicates across labs .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- In vitro :
- PPAR-γ transactivation assays in HEK293 cells .
- Glucose uptake assays in insulin-resistant HepG2 cells .
- In vivo :
- Zebrafish models : Assess glucose tolerance and toxicity profiles .
- Rodent models : Evaluate pharmacokinetics (e.g., Cmax, t₁/₂) and tissue distribution .
Data Interpretation and Optimization
Q. What computational tools can predict this compound’s ADMET properties?
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity .
- Metabolic Stability : Simulate phase I/II metabolism with Schrödinger’s MetaSite .
Q. How can crystallization challenges (e.g., low yield) be addressed during structural analysis?
- Solvent screening : Test mixtures like ethanol/water or DCM/hexane .
- Seeding : Introduce microcrystals of structurally similar compounds to nucleate growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
